(Benzyl-isobutyryl-amino)-acetic Acid
Description
(Benzyl-isobutyryl-amino)-acetic acid is a synthetic organic compound featuring a glycine backbone (acetic acid) modified with a benzyl group and an isobutyryl (2-methylpropanoyl) moiety via an amino linkage. This structure confers unique physicochemical properties, such as altered solubility, stability, and reactivity, making it valuable in pharmaceutical and chemical synthesis research.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[benzyl(2-methylpropanoyl)amino]acetic acid |
InChI |
InChI=1S/C13H17NO3/c1-10(2)13(17)14(9-12(15)16)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
PLIZBZOCXKOLJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Reactions
- Starting compound: N-acetyl-O-methyl-D,L-serine or similar amino acid derivatives.
- Acylating agents: Acetic anhydride or isobutylchloroformiate.
- Base catalysts: Sodium methoxide or N-methylmorpholine.
- Solvents: Tetrahydrofuran, isobutylacetate, ethyl acetate, dichloromethane, or mixtures thereof.
Stepwise Synthesis
| Step Number | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Formation of mixed anhydride | Reaction of N-acetyl-O-methyl-D,L-serine with isobutylchloroformiate and N-methylmorpholine at temperatures below -15°C in anhydrous tetrahydrofuran | Temperature control critical to avoid side reactions |
| 2 | Benzylation | Addition of benzylamine dropwise maintaining temperature below -15°C | Benzylamine acts as nucleophile forming benzyl-amino derivative |
| 3 | Ammonolysis | Treatment with aqueous ammonia in methanol at 20-25 molar equivalents | Converts intermediates to amino acid amides |
| 4 | Acetylation | Use of acetic anhydride at 50-70°C, preferably around 60°C, in solvents like isopropylacetate or isobutylacetate | Ensures acetylation of amino group |
| 5 | Extraction and purification | Extraction using isobutylacetate at pH 11-12, followed by crystallization seeded with optically pure compounds at 60-80°C | Enhances yield and purity |
Reaction Conditions and Solvent Selection
- The acetylation step is preferably carried out at 50-70°C to maximize yield while minimizing degradation.
- Solvents such as isobutylacetate and isopropylacetate are preferred for extraction and acetylation due to their favorable solubility and environmental profiles.
- Methanol, ethanol, tetrahydrofuran, and dichloromethane are also used depending on the step.
- pH control during extraction is maintained between 11 and 12 to optimize isolation of intermediates.
Racemization and Resolution
- Racemization is controlled by maintaining temperatures below 60°C, preferably between 40°C and 60°C, to prevent degradation.
- Resolution of racemic mixtures is achieved via diastereomeric salt formation using acids such as mandelic acid or malic acid in solvents like acetone, methanol, or ethyl acetate.
- Chromatographic techniques employing chiral stationary phases (e.g., cellulose tris(3,5-dichlorophenylcarbamate) on silica) are used to achieve enantiomeric excess greater than 99%.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR): 400 MHz spectrometer in deuterated chloroform for structural confirmation.
- High-Performance Liquid Chromatography (HPLC): Monitoring reaction progress and purity.
- Gas Chromatography (GC): Determination of residual solvents and purity.
- Mass Spectrometry (MS): Molecular weight and fragmentation pattern confirmation.
- Crystallization: Seeded crystallization at controlled temperatures to isolate pure compound.
- Azeotropic Distillation: Used to remove residual solvents like methanol with isopropylacetate.
Summary Table of Key Parameters
| Parameter | Preferred Range/Condition | Purpose/Effect |
|---|---|---|
| Acetylation temperature | 50°C - 70°C (optimal ~60°C) | Maximize yield, minimize degradation |
| Solvents for acetylation | Isobutylacetate, isopropylacetate | Good solubility, environmentally friendly |
| pH during extraction | 11 - 12 | Enhance isolation yield |
| Benzylamine equivalents | 1.1 equivalents | Complete benzylation |
| Racemization temperature | < 60°C (preferably 40-60°C) | Prevent degradation |
| Crystallization temperature | 60°C - 80°C (seed at 65-75°C) | Obtain pure crystalline product |
| Ammonia equivalents | 20 - 25 molar equivalents | Complete ammonolysis |
| Purity achieved | > 99% (HPLC) | High chemical purity |
| Enantiomeric excess | > 99% (chiral chromatography) | Optical purity |
Advantages of the Described Methods
- Use of readily available starting materials.
- Avoidance of protecting groups for amines, reducing steps and cost.
- Environmentally benign reagents and solvents.
- High yields and purity with minimal racemization.
- Capability for batch or continuous processing, including micro-reactor technology.
- Efficient recycling of undesired enantiomers to improve overall productivity.
Chemical Reactions Analysis
Types of Reactions: 2-[Benzyl(2-methylpropanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, while the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[Benzyl(2-methylpropanoyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[benzyl(2-methylpropanoyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Estimated based on structural similarity.
Key Observations :
- Isobutyryl vs. Isopropyl: Isobutyryl (a branched acyl group) may increase metabolic stability compared to isopropyl, as seen in prodrug strategies . Amino Linkage: The amino group facilitates hydrogen bonding, influencing solubility and interaction with biological targets .
Acidity and Reactivity
While direct pKa data for this compound is unavailable, substituent effects can be inferred:
- Electron-Withdrawing Groups (EWGs) : Analogous to chloroacetic acid (), the isobutyryl group’s carbonyl may exert a mild -I effect, slightly enhancing acidity compared to unmodified glycine (pKa ~2.3).
- Benzyl Group : The electron-donating nature of benzyl (+I effect) may counteract this, resulting in a net pKa closer to 3.5–4.0 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
